

Choline's Impact on Histone Methylation and Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Choline**

Cat. No.: **B1196258**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline, an essential nutrient, plays a critical role in cellular function, extending beyond its well-established roles in neurotransmitter synthesis and membrane structure. Emerging evidence has solidified **choline**'s position as a key modulator of the epigenetic landscape, specifically influencing histone methylation and, consequently, gene expression. This technical guide provides an in-depth examination of the molecular mechanisms by which **choline** availability dictates histone methylation patterns and the downstream effects on transcriptional regulation. We will detail the core signaling pathways, present quantitative data from seminal studies, and provide comprehensive experimental protocols for investigating these phenomena. This document is intended to serve as a valuable resource for researchers and professionals in the fields of nutrition, epigenetics, and drug development.

The Core Signaling Pathway: From Choline to Chromatin

Choline's influence on histone methylation is primarily mediated through one-carbon metabolism. The metabolic pathway initiates with the cellular uptake of **choline** and culminates in the production of S-adenosylmethionine (SAM), the universal methyl donor for virtually all biological methylation reactions, including the methylation of histones.

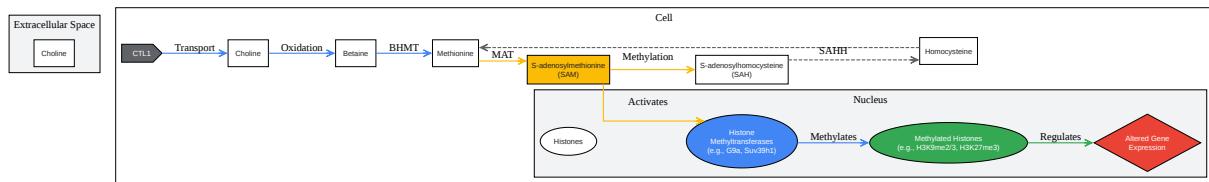
Choline Uptake and Metabolism

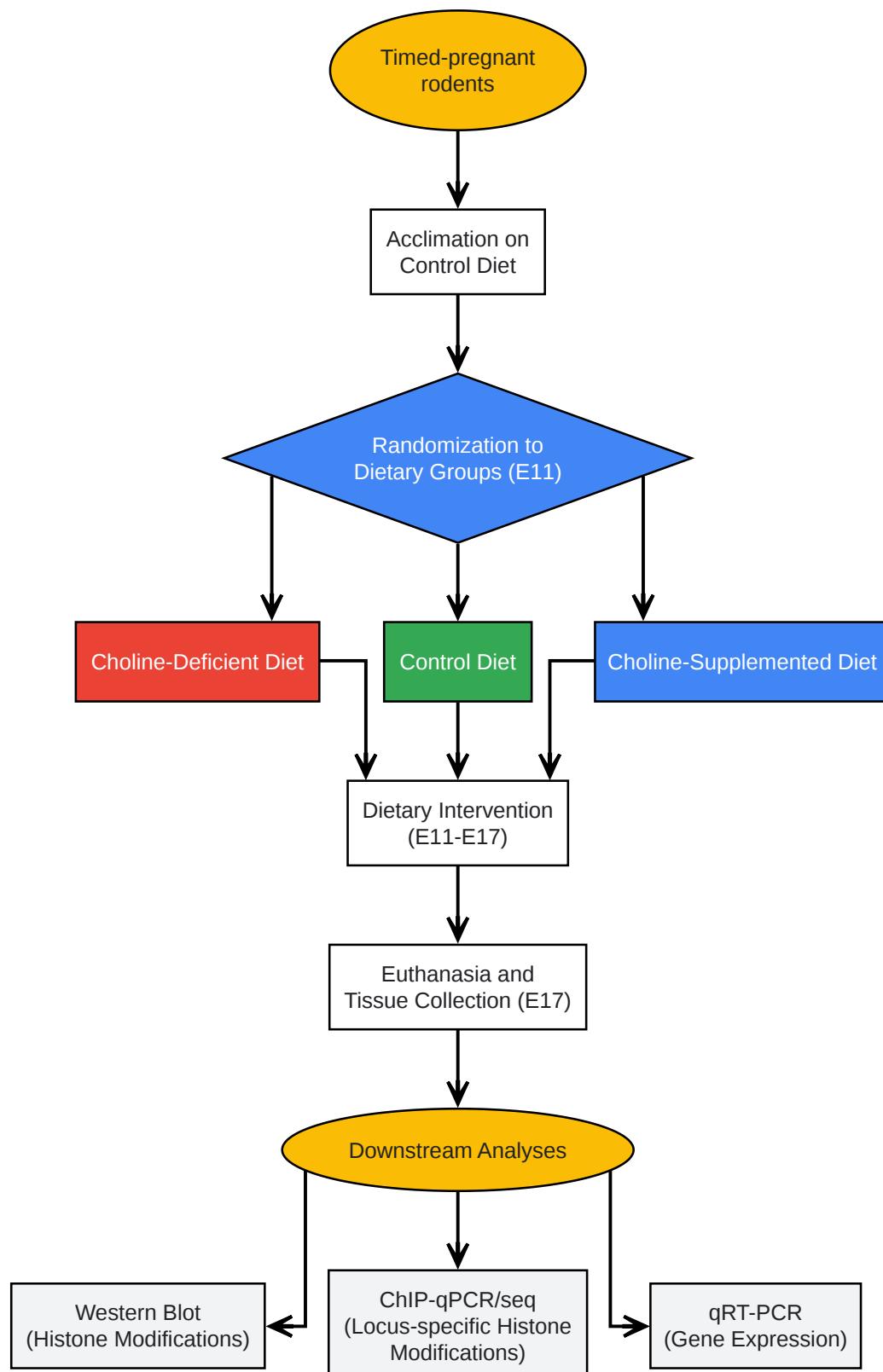
Choline is transported into the cell by a family of **choline** transporter-like proteins (CTLs), with CTL1 being ubiquitously expressed and primarily responsible for **choline** uptake in non-neuronal cells.^{[1][2]} Once inside the cell, **choline** can be directed towards several metabolic fates. For the purposes of epigenetic regulation, the most critical pathway is its oxidation to betaine in the mitochondria. Betaine then serves as a methyl donor for the conversion of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT).^{[3][4][5]} Methionine is subsequently converted to SAM.^{[5][6]}

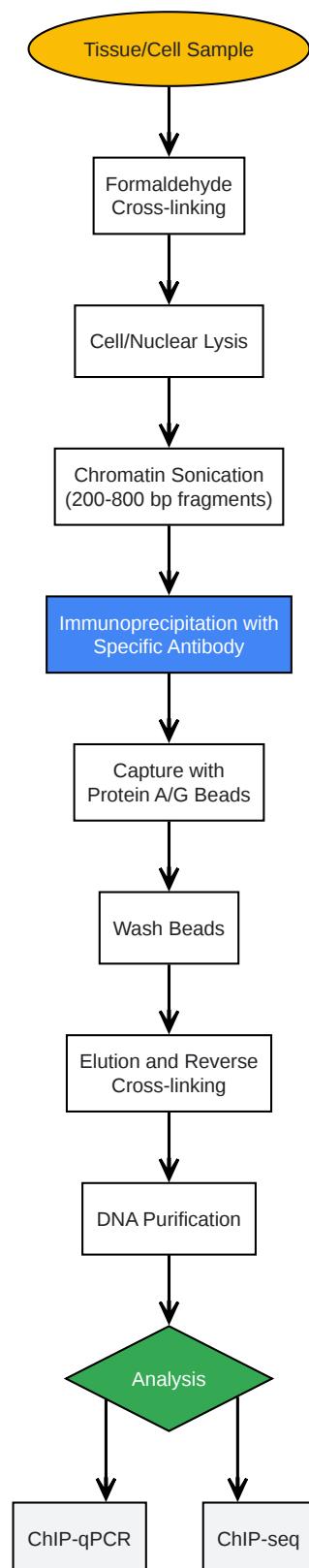
The intracellular ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH), is a critical determinant of methyltransferase activity. A high SAM/SAH ratio promotes the activity of histone methyltransferases (HMTs), while a low ratio is inhibitory.^{[4][7]} Thus, the dietary availability of **choline** directly influences the cell's capacity to methylate histones.

Histone Methylation: The Epigenetic Switch

Histones are proteins that package DNA into a compact structure called chromatin. Post-translational modifications of histone tails, including methylation, play a pivotal role in regulating chromatin structure and gene expression. Histone methylation can either activate or repress gene transcription, depending on the specific lysine or arginine residue that is methylated and the degree of methylation (mono-, di-, or tri-methylation).


Choline availability has been shown to significantly impact the methylation status of several key histone residues. Specifically, studies have demonstrated that:


- **Choline** supplementation is associated with an increase in repressive histone marks, such as the dimethylation of histone H3 at lysine 9 (H3K9me2), trimethylation of H3K9 (H3K9me3), and trimethylation of H3K27 (H3K27me3).^{[8][9][10]}
- **Choline** deficiency, conversely, is linked to an increase in active histone marks, such as the dimethylation of histone H3 at lysine 4 (H3K4me2), and a decrease in repressive marks like H3K9me1 and H3K9me2.^{[1][8][10][11]}


Regulation of Histone Methyltransferases

Beyond influencing SAM availability, **choline** status can also regulate the expression of the very enzymes that catalyze histone methylation. Key HMTs, such as G9a (also known as EHMT2 or KMT1C), which is responsible for H3K9me1 and H3K9me2, and Suv39h1 (KMT1A), which mediates H3K9me3, are themselves subject to epigenetic regulation.^{[3][6][8]} Studies have shown that **choline** deficiency can lead to hypermethylation of the promoter regions of the G9a and Suv39h1 genes, resulting in their transcriptional repression and reduced protein levels.^{[8][9]} This creates a feedback loop where a lack of dietary methyl donors leads to a diminished capacity of the cell to establish and maintain repressive histone marks.

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Choline transport links macrophage phospholipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choline transport for phospholipid synthesis: An emerging role of choline transporter-like protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choline—An Essential Nutrient with Health Benefits and a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dietary choline supplementation improves behavioral, histological, and neurochemical outcomes in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choline nutrition programs brain development via DNA and histone methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] A methylation sensitive dot blot assay (MS-DBA) for the quantitative analysis of DNA methylation in clinical samples | Semantic Scholar [semanticscholar.org]
- 8. Histone western blot protocol | Abcam [abcam.com]
- 9. Gestational Choline Supply Regulates Methylation of Histone H3, Expression of Histone Methyltransferases G9a (Kmt1c) and Suv39h1 (Kmt1a), and DNA Methylation of Their Genes in Rat Fetal Liver and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diagenode.com [diagenode.com]
- 11. Choline deficiency alters global histone methylation and epigenetic marking at the Re1 site of the calbindin 1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Choline's Impact on Histone Methylation and Gene Expression: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1196258#choline-s-impact-on-histone-methylation-and-gene-expression>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com